cis-3-Heptene
CAS No.: 7642-10-6
Cat. No.: VC20857717
Molecular Formula: C₆H₁₂
Molecular Weight: 98.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7642-10-6 |
---|---|
Molecular Formula | C₆H₁₂ |
Molecular Weight | 98.19 g/mol |
IUPAC Name | (Z)-hept-3-ene |
Standard InChI | InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5- |
Standard InChI Key | WZHKDGJSXCTSCK-ALCCZGGFSA-N |
Isomeric SMILES | CCC/C=C\CC |
SMILES | CCCC=CCC |
Canonical SMILES | CCCC=CCC |
Introduction
Property | Value | Source |
---|---|---|
Boiling Point | 95.8–96°C | |
Density (20°C) | 0.703–0.713 g/cm³ | |
Refractive Index (20°C) | 1.4059–1.406 | |
Flash Point (closed cup) | -7°C to 7°C | |
Autoignition Temperature | 260°C |
Synthetic Routes and Industrial Production
Laboratory Synthesis
cis-3-Heptene is typically synthesized via hydroboration-protonolysis of 3-hexyne. In this method, 3-hexyne undergoes hydroboration with disiamylborane (e.g., diisopinocampheylborane), followed by protonolysis to yield the cis-alkene . Alternative methods include alkyne hydrogenation using Lindlar catalysts, which selectively reduce alkynes to cis-alkenes .
Reaction Conditions for Hydroboration-Oxidation
Parameter | Value/Description |
---|---|
Catalyst | Diisopinocampheylborane (Ipc₂BH) |
Solvent | THF or diethyl ether |
Temperature | 0–25°C |
Yield | >95% (asymmetric cases) |
Industrial Oligomerization
Cobalt-based catalysts facilitate the head-to-head coupling of 1-butene to form linear octenes and methyl-heptenes. cis-3-Heptene is a minor byproduct in this process, often generated alongside trans-3-methyl-2-heptene and 5-methyl-3-heptene .
Chemical Reactivity and Applications
Epoxidation
cis-3-Heptene undergoes epoxidation with dimethyldioxirane to form the corresponding epoxide, a precursor for plastics and coatings .
Hydrogenation
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Full Hydrogenation: Catalytic hydrogenation with Pd/C yields heptane.
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Partial Hydrogenation: Lindlar catalysts selectively reduce alkynes to cis-alkenes, while sodium or lithium in liquid ammonia produces trans-alkenes .
Asymmetric Synthesis
cis-3-Heptene serves as an intermediate in the synthesis of 3-hexanol via asymmetric hydroboration with Ipc₂BH, enabling enantioselective alcohol production .
Hazard | Description |
---|---|
Flammability | Highly flammable (flash point: -7°C) |
Toxicity | May cause respiratory irritation |
Storage | Stable under inert conditions; avoid oxidizing agents |
Regulatory Data
Research and Industrial Significance
Catalytic Applications
Cobalt-based catalysts (e.g., Co₃O₄/CoO) enable selective oligomerization of 1-butene to linear octenes, with cis-3-Heptene forming as a minor product. This process highlights challenges in controlling regioselectivity and isomer distribution .
Thermodynamic Isomerization
cis-3-Heptene undergoes thermal isomerization to its trans isomer, with a ΔH of −7.6 kJ/mol (gas phase) . This equilibrium is critical for optimizing industrial processes.
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